molecular formula C9H15NO2 B3156660 1-Allyl-1-nitrocyclohexane CAS No. 83307-64-6

1-Allyl-1-nitrocyclohexane

Cat. No.: B3156660
CAS No.: 83307-64-6
M. Wt: 169.22 g/mol
InChI Key: HLNKXMFAQXNKPL-UHFFFAOYSA-N
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Description

1-Allyl-1-nitrocyclohexane is a nitro-containing compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. This compound belongs to the class of nitro compounds and is known for its diverse applications in various fields of research and industry.

Preparation Methods

1-Allyl-1-nitrocyclohexane can be synthesized through various methods. One common approach involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide under atmospheric pressure . This method offers high selectivity and mild reaction conditions. Another method involves the catalytic hydrogenation of nitrocyclohexane, which can produce various value-added products such as cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine .

Chemical Reactions Analysis

1-Allyl-1-nitrocyclohexane undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form various nitrogen-containing compounds.

    Reduction: The nitro group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The allylic position can undergo substitution reactions, such as allylic bromination using N-bromosuccinimide (NBS) and a radical initiator.

Common reagents and conditions used in these reactions include tert-butyl nitrite for nitration, hydrogen gas for reduction, and NBS for allylic bromination. Major products formed from these reactions include cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine .

Scientific Research Applications

1-Allyl-1-nitrocyclohexane has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of value-added chemicals and materials

Mechanism of Action

The mechanism of action of 1-Allyl-1-nitrocyclohexane involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways. The allylic position allows for various substitution reactions, which can modify the compound’s properties and interactions .

Comparison with Similar Compounds

1-Allyl-1-nitrocyclohexane can be compared with other similar compounds, such as:

    Cyclohexane: A simple cycloalkane with no nitro or allyl groups.

    Nitrocyclohexane: Contains a nitro group but lacks the allyl group.

    Allylcyclohexane: Contains an allyl group but lacks the nitro group .

The presence of both the nitro and allyl groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1-nitro-1-prop-2-enylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-6-9(10(11)12)7-4-3-5-8-9/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNKXMFAQXNKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3 neck 2 L round bottom flask equipped with dropping funnel, temperature controller, nitrogen outlet, stir bar and condenser is charged with 71 g (1.27 mols) of potassium hydroxide (KOH), 300 mL of methanol and 300 mL of isopropanol. The addition takes place at room temperature, however, while the base is dissolving in the solvent there is approximately 30° C. increase in temperature. The base solution is allowed to stir under nitrogen for 20 minutes. During this time, the temperature of the flask goes down to 44.7° C. To the above base solution, 156 g of nitrocyclohexane (“NCyHex”) (1.16 mols) is added slowly with vigorous stirring. The mixture stirred for 10 minutes, and palladium acetate (0.56 mmol)/triphenyl phosphine (1.7 mmol) added as catalyst. The resulting yellow solution stirred under nitrogen for another 5 minutes and 139.5 mL (1.06 mols) of allyl acetate added drop-wise to the mixture via the dropping funnel. During the addition of the acetate, the reaction mixture turns brown but transparent. During the addition, the temperature rises. At this point, heat is switched on and the mixture stirred for 8 h at 55° C. followed by overnight stiffing at room temperature. The next day the mixture is heated again to 55° C. followed by room temperature stirring overnight. After the reaction is complete, the contents of the flask are poured into a separatory funnel containing 600 mL of water. The organic layer is extracted with pentane (3×200 mL) and dried under MgSO4. Excess solvent is removed under a rotary evaporator and 167 g (93.5%) of deep brown solution of the desired 1-allyl-1-nitrocyclohexane (11) obtained at 90.7% purity. GC/MS analysis shows [MH]+ m/z 123.
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71 g
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300 mL
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300 mL
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156 g
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139.5 mL
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0 (± 1) mol
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1.7 mmol
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0.56 mmol
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600 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 6
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